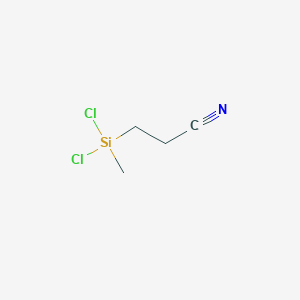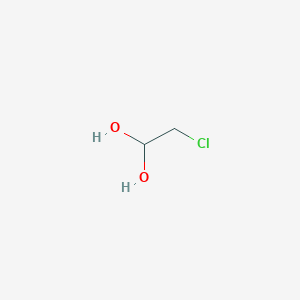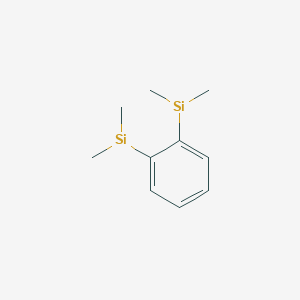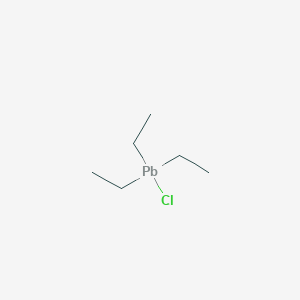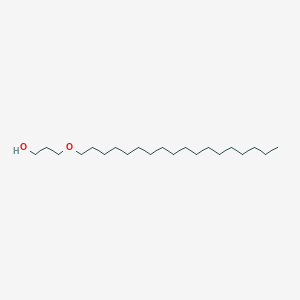
3-Octadecyloxypropanol
Overview
Description
3-Octadecyloxypropanol, also known as ODP, is a chemical compound that belongs to the class of fatty alcohol derivatives. It is commonly used in scientific research due to its unique properties and potential applications. ODP has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Scientific Research Applications
3-Hydroxypropanoic Acid (3-HP) Applications : 3-HP, closely related to 3-Octadecyloxypropanol, is a valuable platform chemical with applications in the industrial production of acrylic acid, its derivatives, and bioplastics. Advances in metabolic engineering and synthetic biology have improved the bio-production of 3-HP, although industrial-scale exploitation remains challenging (Jers et al., 2019).
Environmental Impact of Similar Compounds : Studies on Octadecyl 3(3,5-di-tert-butyl-4-hydroxyphenyl) propionate, another compound similar to 3-Octadecyloxypropanol, have shown minimal environmental and toxicological concerns. This suggests potential safe applications of related compounds in various industries (Herrchen et al., 1997).
Synthesis of 3-O-Substituted 1,3-Dihydroxypropan-2-ones : The synthesis of 3-O-substituted 1,3-dihydroxypropan-2-ones, which include structures similar to 3-Octadecyloxypropanol, has been studied for their potential use as prochiral precursors of optically active glycerols. This indicates potential applications in enantioselective synthesis (Cesarotti et al., 1993).
Analytical Applications : A high-performance liquid chromatographic method has been developed using Octadecylsilica as a stationary phase for separating and determining insulins and related polypeptides, indicating applications in analytical chemistry (Szepesi & Gazdag, 1981).
Chemical Building Blocks : 3-Hydroxypropionic acid, related to 3-Octadecyloxypropanol, is recognized for its potential as a chemical building block in organic synthesis and high-performance polymers, suggesting similar applications for 3-Octadecyloxypropanol derivatives (Pina et al., 2011).
properties
IUPAC Name |
3-octadecoxypropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H44O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-23-21-18-19-22/h22H,2-21H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNVBMQIWZIDDCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H44O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Octadecyloxypropanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







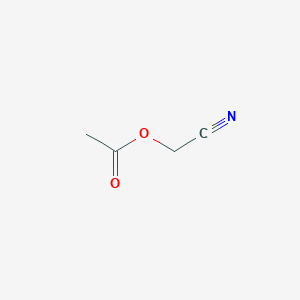
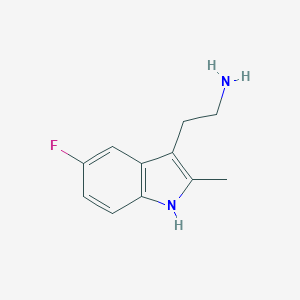
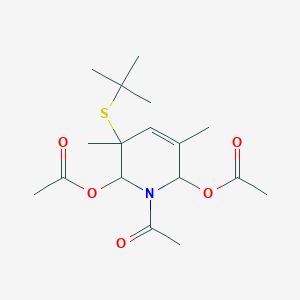
![8-Benzyl-3-(hydroxymethyl)-1-phenyl-1,3,8-triazaspiro[4,5]decan-4-one](/img/structure/B94045.png)
